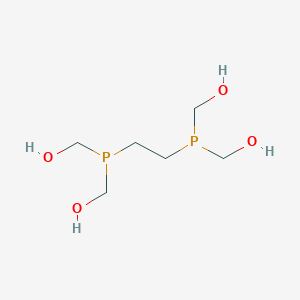
Methanol, (1,2-ethanediyldiphosphinidyne)tetrakis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol is an organophosphorus compound with the molecular formula C6H16O4P2. This compound is characterized by the presence of two phosphine groups attached to an ethane backbone, each phosphine group being further substituted with three hydroxymethyl groups. It is a versatile compound with significant applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diylbis(phosphinetriyl))tetramethanol typically involves the reaction of ethane-1,2-diylbis(phosphine) with formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The general reaction scheme is as follows:
Ethane-1,2-diylbis(phosphine)+4Formaldehyde→(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol
Industrial Production Methods
In industrial settings, the production of (Ethane-1,2-diylbis(phosphinetriyl))tetramethanol involves large-scale reactors with precise control over temperature and pressure. The use of catalysts to enhance the reaction rate and yield is common. The product is then purified through distillation or crystallization techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to secondary phosphines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
作用機序
The mechanism of action of (Ethane-1,2-diylbis(phosphinetriyl))tetramethanol involves its ability to coordinate with metal ions through its phosphine groups. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The hydroxymethyl groups can also participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand in coordination chemistry.
Ethane-1,2-diylbis(diphenylphosphine oxide): Similar structure but with phosphine oxide groups.
Uniqueness
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol is unique due to its multiple hydroxymethyl groups, which provide additional sites for chemical modification and enhance its solubility in polar solvents. This makes it particularly useful in applications requiring high solubility and reactivity.
特性
CAS番号 |
93518-09-3 |
|---|---|
分子式 |
C6H16O4P2 |
分子量 |
214.14 g/mol |
IUPAC名 |
[2-[bis(hydroxymethyl)phosphanyl]ethyl-(hydroxymethyl)phosphanyl]methanol |
InChI |
InChI=1S/C6H16O4P2/c7-3-11(4-8)1-2-12(5-9)6-10/h7-10H,1-6H2 |
InChIキー |
YJJICPMBHQLVQL-UHFFFAOYSA-N |
正規SMILES |
C(CP(CO)CO)P(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)
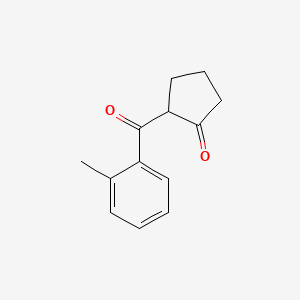

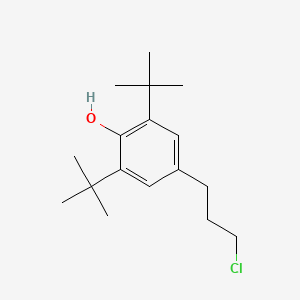
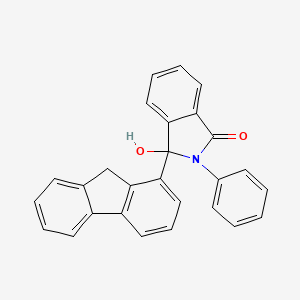
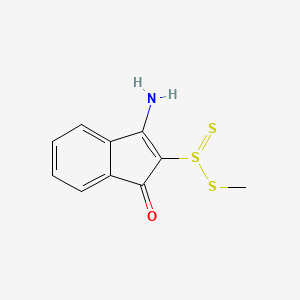
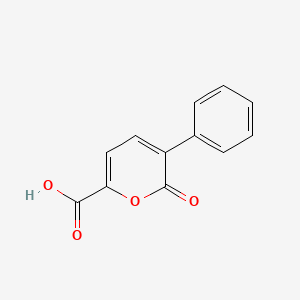
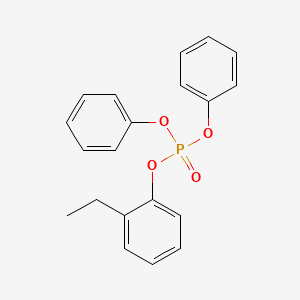

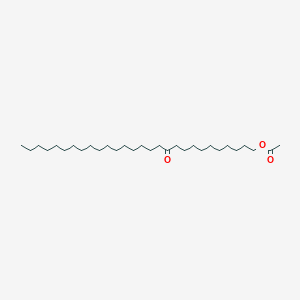

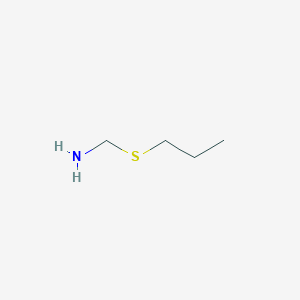

![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)
